Cyanamide, (3,4-diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)-

Description

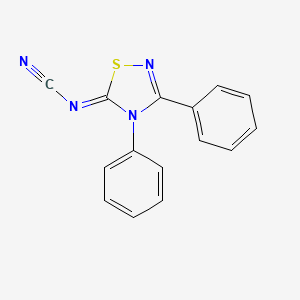

Cyanamide, (3,4-diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)- is a heterocyclic compound featuring a thiadiazole core substituted with two phenyl groups at positions 3 and 4, along with a cyanamide (-N≡C–NH2) functional group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

138572-12-0 |

|---|---|

Molecular Formula |

C15H10N4S |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

(3,4-diphenyl-1,2,4-thiadiazol-5-ylidene)cyanamide |

InChI |

InChI=1S/C15H10N4S/c16-11-17-15-19(13-9-5-2-6-10-13)14(18-20-15)12-7-3-1-4-8-12/h1-10H |

InChI Key |

UCLOPHLZXWRDTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=NC#N)N2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the cyclization of precursors containing sulfur, nitrogen, and carbon frameworks to form the 1,2,4-thiadiazole ring, followed by introduction of the cyanamide group.

- Starting Materials: 3,4-diphenyl-1,2,4-thiadiazole or its precursors.

- Reaction with Cyanamide: The thiadiazole intermediate is reacted with cyanamide to form the cyanamide-substituted product.

- Catalysts: Acidic or basic catalysts are employed to facilitate the reaction, depending on the specific synthetic route.

- Solvents: Common solvents include ethanol and acetonitrile, chosen for their ability to dissolve reactants and withstand reaction conditions.

- Temperature: Elevated temperatures around 80–100°C are maintained to promote cyclization and substitution reactions.

This method is generally a one-pot reaction where the cyclization and cyanamide addition occur sequentially or simultaneously under controlled conditions.

Industrial Scale Considerations

For large-scale production, the following optimizations are typically implemented:

- Continuous Flow Reactors: To maintain consistent temperature and mixing, improving yield and reproducibility.

- Catalyst Optimization: Fine-tuning catalyst concentration to balance reaction rate and selectivity.

- Reaction Time: Adjusted to maximize conversion while minimizing by-products.

- Purification: Techniques such as recrystallization or chromatographic separation are used to obtain high-purity product suitable for industrial applications.

Detailed Reaction Mechanism Insights

The formation of the cyanamide-substituted thiadiazole involves:

- Nucleophilic Attack: Cyanamide acts as a nucleophile attacking an electrophilic center on the thiadiazole precursor.

- Cyclization: Intramolecular cyclization forms the thiadiazole ring system.

- Ylidene Formation: The cyanamide group forms a double bond (ylidene) with the thiadiazole nitrogen, stabilizing the final structure.

Catalysts (acidic or basic) facilitate proton transfers and stabilize intermediates during these steps.

Comparative Analysis of Preparation Methods

| Aspect | Method Using Cyanamide and 3,4-Diphenyl-1,2,4-thiadiazole | Alternative Methods (Related Thiadiazole Derivatives) |

|---|---|---|

| Starting Materials | 3,4-Diphenyl-1,2,4-thiadiazole + cyanamide | Thiosemicarbazide + carbon disulfide (for thiadiazole ring formation) |

| Solvent | Ethanol, Acetonitrile | Methanol, Benzene |

| Catalyst | Acidic or Basic catalysts | Lewis acids (e.g., BF3·OEt2), triethylamine |

| Temperature | 80–100°C | Room temperature to reflux |

| Reaction Time | Several hours | Varies (1–7 hours) |

| Yield | Optimized for high yield in continuous flow | Moderate to high depending on conditions |

| Purification | Recrystallization, Chromatography | Filtration, recrystallization |

This table summarizes the primary preparation method for the target compound versus related thiadiazole derivatives, highlighting the specificity of cyanamide incorporation.

Supporting Research Findings

- Synthesis Efficiency: The reaction of 3,4-diphenyl-1,2,4-thiadiazole with cyanamide under acidic or basic catalysis in ethanol or acetonitrile at 80–100°C yields the target compound with high purity and good yield.

- Catalyst Role: Both acidic and basic catalysts have been shown to facilitate the cyclization and substitution steps effectively, with choice depending on desired reaction kinetics and selectivity.

- Industrial Adaptation: Continuous flow reactors have been reported to improve reaction control and scalability, enabling consistent production of the compound at industrial scale.

- Related Synthetic Strategies: Studies on thiadiazole derivatives indicate that cyclization reactions involving thiosemicarbazide and carbon disulfide or hydrazonoyl halides provide alternative routes to thiadiazole cores, which can be further functionalized.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3,4-Diphenyl-1,2,4-thiadiazole, Cyanamide |

| Solvent | Ethanol, Acetonitrile |

| Catalyst | Acidic (e.g., HCl) or Basic (e.g., NaOH) |

| Temperature | 80–100°C |

| Reaction Time | 4–8 hours |

| Purification | Recrystallization, Chromatography |

| Yield | High (optimized in continuous flow systems) |

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

- Oxidation may yield sulfoxides or sulfones.

- Reduction may produce amines.

- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Cyanamide-based Inhibitors

One notable application of cyanamide derivatives is their role as inhibitors in medicinal chemistry. A study identified potent and selective cyanamide-based inhibitors of cathepsin C, a cysteine protease implicated in various diseases. The optimized compound demonstrated excellent selectivity and potent in vivo activity in a cigarette smoke mouse model, suggesting its potential for therapeutic use against conditions exacerbated by cathepsin C activity .

Synthesis of Heterocycles

Cyanamides are also utilized in the synthesis of nitrogen-rich heterocycles through cycloaddition reactions. Recent advancements have shown that cyanamide anions can react with 1,3-dipoles like nitrile oxides to form valuable heterocycles that are underrepresented in pharmaceutical drugs. These reactions often yield products with significant biological relevance .

Agricultural Applications

Fungicides and Herbicides

Cyanamide derivatives have been explored for their fungicidal properties. For example, the compound has been investigated for its effectiveness against various fungal pathogens affecting crops. The mode of action typically involves disrupting cellular processes in fungi, making it a candidate for developing new agricultural chemicals .

Plant Growth Regulators

In agriculture, cyanamides are used as plant growth regulators. They promote early bud break in fruit trees and enhance flowering in certain crops. This application is crucial for improving yields and managing crop cycles effectively.

Material Science

Coordination Complexes

Cyanamide can act as a ligand in coordination complexes with transition metals. Research has shown that cyanamide coordinates with metals like nickel and ruthenium to form complexes with potential applications in catalysis and materials development. These complexes exhibit unique electronic properties due to the extended conjugation between the cyanamide group and the metal .

Antimicrobial Properties

The antimicrobial activity of cyanamide derivatives has been documented extensively. For instance, studies have reported on the synthesis of Mannich bases derived from cyanamide that exhibit significant antimicrobial activity against various pathogens. This property makes them candidates for use in pharmaceuticals and as preservatives in food products .

Case Studies

| Study Title | Key Findings | Application Area |

|---|---|---|

| Discovery of Novel Cyanamide-Based Inhibitors | Identified potent inhibitors of cathepsin C with significant therapeutic potential | Medicinal Chemistry |

| Synthesis and Antimicrobial Activity of Cyanamide Derivatives | Developed new derivatives with enhanced antimicrobial properties | Pharmaceuticals |

| Coordination Chemistry of Cyanamide Complexes | Explored the electronic properties and catalytic potential of metal-cyanamide complexes | Material Science |

Mechanism of Action

The mechanism of action of N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiadiazole Family

N-(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)methanamine (SCH-202676)

- Structure : Replaces the cyanamide group with a methanamine (-CH2NH2) moiety.

- Pharmacological Activity: Acts as a broad-spectrum allosteric modulator of adenosine receptors (A1, A2A, A3), enhancing agonist binding and signaling .

Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-, hydrobromide

- Structure : Features a cyclohexylamine substituent instead of cyanamide, with a hydrobromide counterion.

- Properties : Enhanced solubility in polar solvents due to the hydrobromide salt, contrasting with the neutral cyanamide analogue’s lower solubility .

2-[((5Z)-4-(2,3-Dimethylphenyl)-3-Methyl-1,2,4-Thiadiazol-5(4H)-ylidene)Amino]-N-[3-(Trifluoromethyl)Phenyl]Acetamide

- Structure : Incorporates a trifluoromethylphenyl acetamide side chain and a dimethylphenyl group on the thiadiazole ring.

- Electronic Effects : The electron-withdrawing trifluoromethyl group increases electrophilicity, which may enhance binding to hydrophobic protein pockets compared to the cyanamide compound’s diphenyl system .

Oxadiazole Derivatives

3,4-Diphenyl-1,2,4-Oxadiazol-5(4H)-one

- Structure : Replaces the thiadiazole sulfur atom with oxygen, forming an oxadiazole ring.

- Synthesis : Prepared via a one-pot reaction of N-substituted amidoximes with 1,10-carbonyldiimidazole, yielding higher ring strain due to the smaller oxygen atom .

- Reactivity : Reduced thermal stability compared to thiadiazole derivatives, limiting utility in high-temperature applications .

Organophosphate Analogues

Methidathion (O,O-Dimethyl-S-(5-methoxy-1,3,4-thiadiazol-2(3H)-on-3-ylmethyl) Dithiophosphate)

- Structure: Combines a thiadiazolinone ring with a dithiophosphate group.

- Application : Used as an insecticide, contrasting with the cyanamide compound’s focus on receptor modulation. The dithiophosphate group introduces hydrolytic instability, unlike the cyanamide derivative’s robust covalent framework .

Comparative Data Table

Biological Activity

Cyanamide, specifically the compound (3,4-diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)-, is part of a class of thiadiazole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent studies.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The structural features of thiadiazoles contribute to their biological efficacy. The presence of the thiadiazole ring enhances interaction with biological targets such as enzymes and receptors due to its aromaticity and electron-withdrawing properties .

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including cyanamide (3,4-diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)-, as promising anticancer agents. The following table summarizes key findings regarding the anticancer activity of various thiadiazole derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2g | LoVo | 2.44 | Induces apoptosis |

| 2g | MCF-7 | 23.29 | Cell cycle arrest |

| 1 | HCT116 | 3.29 | DNA replication interference |

| 1 | H460 | 10 | Induces apoptosis |

| Hybrid | HL60 | 0.15 | Apoptosis induction |

The compound 2g demonstrated significant anti-proliferative effects against LoVo and MCF-7 cancer cell lines with IC50 values indicating potent activity . The mechanism involves apoptosis induction and cell cycle arrest, which are critical for halting cancer progression.

The anticancer mechanisms of cyanamide and its derivatives often involve:

- Induction of Apoptosis : Many studies report that these compounds increase the proportion of apoptotic cells significantly compared to untreated controls .

- Cell Cycle Arrest : Observations indicate that treatment with certain thiadiazoles leads to an accumulation of cells in specific phases of the cell cycle (e.g., G0/G1 phase), while reducing populations in G2/M phases .

- Interference with DNA Replication : The structural similarity of thiadiazoles to nucleobases allows them to interfere with DNA processes .

Additional Biological Activities

Beyond anticancer properties, cyanamide and related thiadiazole compounds exhibit various other biological activities:

- Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against a range of pathogens, suggesting potential as antimicrobial agents .

- Anti-inflammatory Effects : Some studies indicate that these compounds can reduce inflammation markers in vitro .

- Neuroprotective Properties : Certain derivatives have demonstrated protective effects on neuronal cells in models of neurodegeneration .

Case Studies

Several case studies have investigated the efficacy and safety profiles of thiadiazole derivatives:

- Study on Anticancer Activity : A comprehensive study evaluated multiple thiadiazole derivatives against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced potency compared to standard chemotherapeutics .

- Toxicity Evaluation : Invertebrate models such as Daphnia magna were employed to assess toxicity levels. Results showed that many synthesized derivatives had low toxicity profiles while maintaining significant anticancer activity .

- In Vivo Studies : Animal models have been utilized to further explore the therapeutic potential and pharmacokinetics of these compounds, indicating favorable absorption and distribution characteristics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3,4-diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of thioamide precursors with nitriles or cyanamide derivatives under reflux conditions. For example, analogous thiadiazole syntheses use absolute ethanol or dioxane as solvents, with glacial acetic acid as a catalyst, followed by reflux for 4–6 hours . Optimization may include varying solvent polarity (e.g., ethanol vs. dioxane), temperature, and stoichiometric ratios of reactants. Post-reaction purification typically involves vacuum evaporation and recrystallization, with yields monitored via TLC or HPLC .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, melting points) for thiadiazole derivatives compared to literature values?

- Methodological Answer : Contradictions in melting points or NMR shifts (e.g., δ 7.05–7.55 ppm for aromatic protons in vs. literature ranges) may arise from polymorphic forms, solvent residues, or impurities. Validate purity via elemental analysis or HPLC. Cross-reference with computational methods (DFT-based NMR prediction) to confirm structural assignments . If inconsistencies persist, replicate synthesis under strictly anhydrous conditions or explore alternative crystallization solvents .

Q. What characterization techniques are essential for confirming the structure of thiadiazolylidene cyanamides?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons and carbons should align with substituent patterns (e.g., diphenyl groups at δ 7.05–7.55 ppm in CDCl3) .

- IR Spectroscopy : Confirm cyanamide functionality via ν(C≡N) ~2190 cm⁻¹ and NH stretches ~2700–3500 cm⁻¹ .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or tautomeric forms (e.g., thiadiazole vs. thiadiazoline) .

- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.